Ethyl isobutyl sulfide chemical structure and properties
Ethyl isobutyl sulfide chemical structure and properties
An In-depth Technical Guide to Ethyl Isobutyl Sulfide: Structure, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of ethyl isobutyl sulfide, a thioether with significant applications in synthetic chemistry and other industrial domains. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical and physical properties, synthesis methodologies, reactivity, and spectral characteristics. The content is structured to provide not only factual data but also expert insights into the practical application of this knowledge.
Molecular Structure and Identification
Ethyl isobutyl sulfide, systematically known as 1-ethylsulfanyl-2-methylpropane according to IUPAC nomenclature, is an asymmetrical thioether.[1] Its structure consists of an ethyl group and an isobutyl group linked by a sulfur atom. This arrangement imparts specific steric and electronic properties that influence its reactivity and physical behavior.
The identity of ethyl isobutyl sulfide is unequivocally established through several key identifiers:
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CAS Number: 1613-45-2[2]
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Molecular Formula: C₆H₁₄S[2]
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Molecular Weight: 118.24 g/mol [2]
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SMILES: CCSCC(C)C[3]
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InChI Key: OIRKGXWQBSPXLQ-UHFFFAOYSA-N[3]
Detailed Experimental Protocol:
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Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (KOH) in ethanol. Causality: Ethanol is chosen as the solvent because it readily dissolves both the base and the organic reactants. KOH is a strong base, ensuring complete deprotonation of the thiol to form the potent thiolate nucleophile.
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Thiolate Formation: Add ethanethiol to the basic solution. The reaction is exothermic and results in the formation of potassium ethanethiolate.
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Nucleophilic Substitution: Slowly add 1-bromo-2-methylpropane to the reaction mixture. Causality: A primary alkyl halide like 1-bromo-2-methylpropane is ideal for Sₙ2 reactions as it minimizes steric hindrance, leading to a higher yield and fewer side products from elimination reactions.
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Reaction Completion: Heat the mixture to reflux for approximately 30-60 minutes to ensure the reaction goes to completion. [3]5. Work-up: After cooling, pour the reaction mixture into a separatory funnel containing water and a nonpolar organic solvent (e.g., diethyl ether). The ethyl isobutyl sulfide will partition into the organic layer, while the inorganic salts (KBr) will dissolve in the aqueous layer.
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Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter. The final product is purified by fractional distillation. Causality: Distillation is effective for purifying liquids with different boiling points and removes any unreacted starting materials or high-boiling impurities.
Industrial Production
On an industrial scale, the synthesis principles remain the same but are optimized for efficiency and scale. [3]This may involve:
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Continuous Flow Reactors: These offer better heat transfer, control over reaction parameters, and increased throughput compared to batch processing. [3]* Alternative Reagents: In some processes, thiourea may be reacted with alkyl halides to form isothiouronium salts, which are then hydrolyzed to yield the desired sulfide. [3]This can be a more cost-effective route depending on raw material prices.
Chemical Reactivity
The chemical behavior of ethyl isobutyl sulfide is dominated by the lone pairs of electrons on the sulfur atom, which make it a nucleophilic and easily oxidizable center. [3]
Oxidation
Oxidation of the sulfide is a common and important transformation. Depending on the oxidizing agent and reaction conditions, either a sulfoxide or a sulfone can be formed. [3]
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Formation of Sulfoxide: Treatment with one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂), results in the formation of ethyl isobutyl sulfoxide (C₆H₁₄SO).
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Formation of Sulfone: Using a stronger oxidizing agent or an excess of the oxidant (e.g., potassium permanganate, KMnO₄) leads to further oxidation to ethyl isobutyl sulfone (C₆H₁₄SO₂). [3]
Alkylation
As a nucleophile, the sulfur atom can react with electrophiles like alkyl halides to form sulfonium salts. [4]This reaction is analogous to the quaternization of amines.
R-S-R' + R''-X → [R-S(R')(R'')]⁺X⁻
These sulfonium salts are useful intermediates in organic synthesis.
Reduction
Reduction of sulfides can be achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄), though this typically requires harsh conditions and can lead to the cleavage of the carbon-sulfur bonds to form thiols. [3]
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure and purity of ethyl isobutyl sulfide. While a comprehensive public database of its spectra is not readily available, the expected characteristics can be predicted based on its structure and data from analogous compounds. [1] Table 2: Predicted Spectroscopic Data for Ethyl Isobutyl Sulfide
| Technique | Expected Features |
|---|---|
| ¹H NMR | - Triplet for the methyl protons of the ethyl group (~1.2 ppm).- Quartet for the methylene protons of the ethyl group (~2.5 ppm).- Doublet for the methyl protons of the isobutyl group (~1.0 ppm).- Multiplet (nonet) for the methine proton of the isobutyl group (~1.8 ppm).- Doublet for the methylene protons adjacent to the sulfur in the isobutyl group (~2.4 ppm). |
| ¹³C NMR | Four distinct signals in the aliphatic region, corresponding to the four unique carbon environments in the molecule. |
| IR Spectroscopy | - C-H stretching vibrations just below 3000 cm⁻¹.- C-H bending vibrations around 1465 cm⁻¹ and 1370 cm⁻¹.- A weak C-S stretching band in the 600-800 cm⁻¹ region. |
| Mass Spectrometry | - Molecular ion (M⁺) peak at m/z = 118.- Characteristic fragmentation patterns involving cleavage of C-S and C-C bonds. Common fragments would include loss of an ethyl group (m/z = 89) and loss of an isobutyl group (m/z = 61). |
Applications and Uses
Ethyl isobutyl sulfide's properties make it useful in several areas:
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Flavor and Fragrance: While some sources indicate it is not intended for flavor use, its structural relative, butyl ethyl sulfide, is listed as a flavoring agent. [5][6]Thioethers are known for their strong, often onion- or garlic-like odors, and are found naturally in foods like roasted meat. [5]* Solvent and Reaction Medium: Its ability to dissolve a range of organic compounds makes it a suitable solvent for specific chemical reactions. [3]* Synthetic Intermediate: The reactivity of the sulfur atom allows ethyl isobutyl sulfide to be a precursor for synthesizing sulfoxides, sulfones, and sulfonium salts, which are valuable in materials science and drug development.
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Mineral Processing: Derivatives such as N-Ethyl-O-Isobutyl Thiocarbamate have been shown to be effective flotation reagents for enhancing the separation of copper and zinc ores. [3]
Safety and Handling
Specific toxicology data for ethyl isobutyl sulfide is not extensively documented. [5]However, based on similar thioethers, general precautions should be taken:
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Flammability: It is a flammable liquid with a relatively low flash point. [5]Keep away from ignition sources.
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Irritation: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. [7]* Inhalation: Use in a well-ventilated area or under a fume hood to avoid inhaling vapors, which may cause respiratory irritation. [7] Always consult the material safety data sheet (MSDS) provided by the supplier before handling this chemical.
Conclusion
Ethyl isobutyl sulfide is a fundamentally important thioether with well-defined properties and reactivity. Its synthesis is straightforward, relying on classic nucleophilic substitution reactions. The compound's utility as a solvent, a synthetic building block, and a precursor to industrially relevant materials underscores the significance of understanding its chemical nature. For researchers and developers, it represents a versatile tool in the broader landscape of organosulfur chemistry.
References
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Ethyl isobutyl sulfide | C6H14S | CID 519219 - PubChem . National Center for Biotechnology Information. [Link]
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ethyl isobutyl sulfide, 1613-45-2 - The Good Scents Company . The Good Scents Company. [Link]
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isobutyl ethyl sulfide - Stenutz . Stenutz. [Link]
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Butyl ethyl sulfide | C6H14S | CID 12528 - PubChem . National Center for Biotechnology Information. [Link]
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1. Nucleophilicity of Sulfur Compounds - MSU chemistry . Michigan State University Department of Chemistry. [Link]
Sources
- 1. Ethyl isobutyl sulfide | C6H14S | CID 519219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ETHYL ISOBUTYL SULFIDE | 1613-45-2 [m.chemicalbook.com]
- 3. Ethyl isobutyl sulfide (1613-45-2) for sale [vulcanchem.com]
- 4. Chemical Reactivity [www2.chemistry.msu.edu]
- 5. ethyl isobutyl sulfide, 1613-45-2 [thegoodscentscompany.com]
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